molecular formula C8H8N2S B12104716 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

Katalognummer: B12104716
Molekulargewicht: 164.23 g/mol
InChI-Schlüssel: WNLIKVFSYPJDJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-thiopheneethyl)methylamine, which is then cyclized in the presence of ethanol and hydrogen chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert gases like nitrogen or argon during storage and handling is crucial to maintain the stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2S

Molekulargewicht

164.23 g/mol

IUPAC-Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2

InChI-Schlüssel

WNLIKVFSYPJDJI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1SC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.